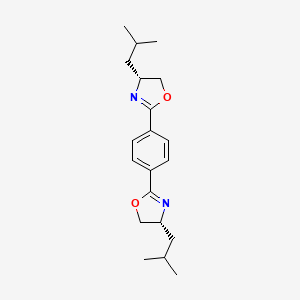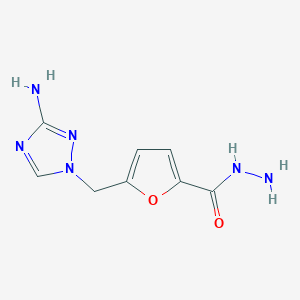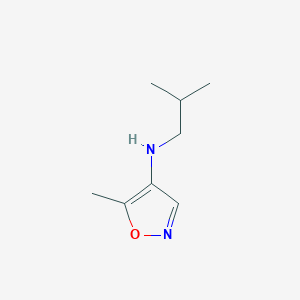
2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety linked to a dihydronaphthalene unit through an ethylidene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting with the preparation of the quinoline and dihydronaphthalene precursors. One common method involves the condensation of 1-ethylquinolin-2(1H)-one with an appropriate aldehyde under acidic or basic conditions to form the ethylidene intermediate. This intermediate is then subjected to further reactions, such as cyclization and reduction, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride and lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and dihydronaphthalene compounds. These products can have distinct chemical and biological properties, making them valuable for further research and applications .
Applications De Recherche Scientifique
2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: The compound and its derivatives are being explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of 2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one include other quinoline derivatives, such as:
- 2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one
- 2-(2-(1-Methylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one
- 2-(2-(1-Phenylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties. Its ethylidene bridge and dihydronaphthalene unit contribute to its stability and reactivity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C23H21NO |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(2E)-2-[(2E)-2-(1-ethylquinolin-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C23H21NO/c1-2-24-20(15-13-18-8-4-6-10-22(18)24)16-14-19-12-11-17-7-3-5-9-21(17)23(19)25/h3-10,13-16H,2,11-12H2,1H3/b19-14+,20-16+ |
Clé InChI |
OKSGZNOCNODWPP-XHGFWWIISA-N |
SMILES isomérique |
CCN1/C(=C/C=C/2\CCC3=CC=CC=C3C2=O)/C=CC4=CC=CC=C41 |
SMILES canonique |
CCN1C(=CC=C2CCC3=CC=CC=C3C2=O)C=CC4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)


![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)

![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)






